molecular formula C12H17NO6 B1265741 (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 20818-25-1

(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B1265741
CAS RN: 20818-25-1
M. Wt: 271.27 g/mol
InChI Key: MIAKOEWBCMPCQR-RMPHRYRLSA-N
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Description

“(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is also known as 4-Aminophenyl β-D-glucopyranoside . It has a molecular formula of C12H17NO6 and a molecular weight of 271.27 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of p-nitrophenyl-beta-D-glucopyranoside with hydrogen in the presence of palladium 10% on activated carbon. The reaction is carried out in a methanol/tetrahydrofuran mixed solvent at room temperature for 3 hours .


Physical And Chemical Properties Analysis

This compound is stored in a sealed, dry environment, preferably in a freezer under -20°C . Its boiling point and other physical properties are not provided in the search results.

Scientific Research Applications

Analysis of Cancer Cell Surfaces

4-Aminophenyl beta-D-glucopyranoside is used to create derivatized agarose beads which are useful for the analysis of the surfaces of cancer cells . This application is crucial in cancer research as it helps in understanding the behavior and characteristics of cancer cells.

Derivatization of Biocompatible Single-Crystalline Gold Nanoparticles

This compound is used to derivatize biocompatible single-crystalline gold tabular nanoparticles, also known as nanoprisms (NPRs) . This process improves the stability and cellular uptake of these nanoparticles, making them more effective for use in various biomedical applications.

Alpha-Glucosidase Inhibitor Screening

4-Aminophenyl beta-D-glucopyranoside can be used in the screening of alpha-glucosidase inhibitors . Alpha-glucosidase is a key enzyme in the prevention and treatment of type 2 diabetes, and inhibitors of this enzyme can help control postprandial blood glucose levels.

Safety and Hazards

The compound is labeled with the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAKOEWBCMPCQR-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943065
Record name 4-Aminophenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

20818-25-1
Record name 4-Aminophenyl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020818251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminophenyl beta-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-AMINOPHENYL BETA-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R09NV3HOW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Q & A

Q1: How is (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol used in microarray technology?

A1: (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol serves as a valuable tool for studying carbohydrate-protein interactions in microarray formats []. The compound can be immobilized onto surfaces containing reactive groups, such as epoxy groups, due to its terminal amino group. This allows researchers to probe the binding affinities and specificities of various lectins towards different carbohydrate structures. For instance, researchers successfully demonstrated the use of (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol microarrays to assess the interactions between lectins like biotinylated ricinus communis agglutinin 120 and biotinylated concanavalin A from Canavalia ensiformis []. These microarrays offer high sensitivity, reaching detection limits in the picomolar range without signal amplification, highlighting their potential in bioanalytical applications.

Q2: What are the advantages of using three-dimensional substrates modified with (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol in microarray technology?

A2: Research indicates that incorporating (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol onto three-dimensional, sphere-polymer brush hierarchical nanostructures significantly enhances microarray performance compared to traditional two-dimensional platforms []. This is primarily attributed to the increased surface area provided by the three-dimensional architecture. This allows for a higher density of immobilized (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol molecules, leading to improved reaction efficiencies and significantly lower limits of detection – often by an order of magnitude [].

Q3: Beyond microarray applications, are there other research areas exploring (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol?

A3: While microarray technology represents a significant application, (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol also holds promise in other research areas. For instance, its ability to be electrochemically oxidized opens avenues for creating carbohydrate-functionalized carbon surfaces []. These surfaces are particularly interesting for developing biosensors and biocompatible materials.

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